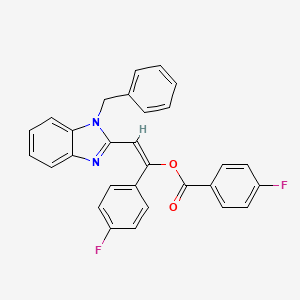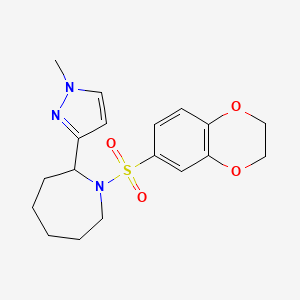
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate, also known as BFVFB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate has been studied for its potential applications in various scientific fields such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. This compound also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In vivo studies have shown that this compound has anti-tumor activity and can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be improved through various purification techniques. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain experiments. This compound also has limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate. One direction is to further investigate its potential applications in cancer research. Studies could focus on optimizing its anti-tumor activity and determining its efficacy in different types of cancer. Another direction is to explore its potential applications in drug discovery. This compound could be used as a lead compound for the development of new drugs with improved efficacy and safety. Finally, this compound could be used as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)vinyl 4-fluorobenzoate can be synthesized using a multi-step process. The first step involves the synthesis of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanone, which is then reacted with 4-fluorobenzoic acid in the presence of a catalyst to form this compound. The purity and yield of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20F2N2O2/c30-23-14-10-21(11-15-23)27(35-29(34)22-12-16-24(31)17-13-22)18-28-32-25-8-4-5-9-26(25)33(28)19-20-6-2-1-3-7-20/h1-18H,19H2/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOMNYJEGBNGE-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)F)/OC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)

![4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)
![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)
![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)